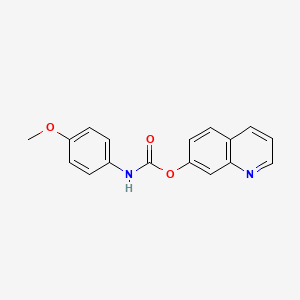

Quinolin-7-yl (4-methoxyphenyl)carbamate

Description

Historical Context of Quinoline (B57606) in Drug Discovery

The history of quinoline in medicine is rich and dates back to the 19th century with the isolation of quinine (B1679958) from the bark of the Cinchona tree. researchgate.netglobalresearchonline.net Quinine was the first effective treatment for malaria and remained a primary therapy for centuries. researchgate.net This discovery spurred extensive research into synthetic quinoline derivatives, leading to the development of a range of antimalarial drugs, including chloroquine, primaquine, and mefloquine. researchgate.netglobalresearchonline.net

Over time, the quinoline nucleus has proven to be a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to a variety of biological targets. researchgate.netcornell.edu This versatility has led to the development of quinoline-containing drugs with a wide array of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties. researchgate.netorientjchem.orgbiointerfaceresearch.com The ability to modify the quinoline ring at various positions allows for the fine-tuning of its biological and pharmacokinetic properties, making it a valuable building block in the quest for new and improved therapies. researchgate.netorientjchem.org

Pharmacological Significance of the Carbamate (B1207046) Moiety

The carbamate group, an organic functional group with the structure -NH(C=O)O-, is a key structural motif in numerous approved drugs and prodrugs. nih.govnih.govacs.org Its significance in medicinal chemistry stems from its chemical and proteolytic stability, its ability to permeate cell membranes, and its capacity to act as a peptide bond surrogate. nih.govacs.org

Carbamates are integral to the mechanism of action of various therapeutic agents. For instance, they are the pharmacophore in cholinesterase inhibitors like rivastigmine, which is used in the treatment of Alzheimer's disease. nih.gov The carbamate moiety can also be strategically incorporated into a molecule to modulate its biological and pharmacokinetic properties, such as improving stability and bioavailability. nih.gov Furthermore, the ability of the carbamate group to participate in hydrogen bonding allows it to interact with biological targets like enzymes and receptors. nih.gov

Rationale for Combining Quinoline and Carbamate Structural Motifs

The rationale for creating hybrid molecules containing both quinoline and carbamate moieties is rooted in the principle of multi-target-directed ligands (MTDLs). nih.govnih.gov This strategy aims to design a single compound that can interact with multiple biological targets involved in a complex disease, potentially leading to enhanced efficacy and a reduced likelihood of drug resistance.

For example, in the context of Alzheimer's disease, researchers have designed quinoline-carbamate derivatives that combine the cholinesterase-inhibiting properties of the carbamate group with the neuroprotective and anti-inflammatory effects associated with the quinoline scaffold. nih.govnih.gov The quinoline portion can also be designed to chelate metal ions that contribute to amyloid-β aggregation, another hallmark of Alzheimer's pathology. nih.gov By introducing the carbamate moiety into the quinoline skeleton, novel hybrids with multifaceted therapeutic potential can be achieved. nih.gov

Overview of Research Approaches for Quinoline-Carbamate Derivatives

The development of novel quinoline-carbamate derivatives typically involves a multi-step process encompassing design, synthesis, and biological evaluation.

Synthesis: The synthesis of these compounds often involves the reaction of a hydroxyquinoline with a suitable carbamoyl (B1232498) chloride or isocyanate. nih.gov Various synthetic methodologies have been developed to create libraries of these derivatives with diverse substitution patterns on both the quinoline ring and the carbamate nitrogen. nih.govorganic-chemistry.orgpharmaguideline.com Common synthetic strategies include the Combes, Skraup, and Friedländer syntheses for the quinoline core, followed by the introduction of the carbamate group. pharmaguideline.comnih.gov

Biological Evaluation: Once synthesized, these compounds undergo rigorous biological testing to assess their therapeutic potential. This often begins with in vitro assays to determine their activity against specific targets, such as enzymes or receptors. nih.govnih.gov For instance, in the development of anti-Alzheimer's agents, the compounds are tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govnih.gov Promising compounds are then subjected to further studies to evaluate their selectivity, mechanism of action, and effects in cell-based models of disease. nih.govnih.gov

The following table provides examples of research findings on various quinoline-carbamate derivatives, illustrating the diverse biological activities being explored.

| Compound Class | Biological Target/Activity | Research Findings |

| Quinoline-O-carbamates | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition | Certain derivatives have shown potent and selective inhibition of BuChE, while others act as dual inhibitors of both AChE and BuChE, making them promising for Alzheimer's disease research. nih.gov |

| 4-Anilinoquinoline-carbamates | Antimalarial Activity | The introduction of a carbamate linker in 4-anilinoquinoline derivatives has been shown to improve their in vitro antimalarial activity and selectivity index compared to similar compounds with an ester linker. biointerfaceresearch.com |

| Quinoline-carbamate hybrids | Anti-inflammatory Activity | Some derivatives have demonstrated good anti-inflammatory properties by decreasing the production of inflammatory mediators like IL-6, IL-1β, and NO. nih.gov |

| Quinoline-carbamate derivatives | Neuroprotective Effects | Certain compounds have shown significant neuroprotective effects in cellular models of neurodegenerative diseases, such as protecting against Aβ-induced cell injury. nih.gov |

Strategic Approaches to the Quinoline Core Synthesis

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science. mdpi.comnih.gov Its synthesis has been a subject of extensive research, leading to a variety of powerful methods for its construction. These methods range from classic condensation reactions to modern transition-metal-catalyzed processes. nih.govnih.gov

Cyclization reactions represent the most traditional and widely used methods for constructing the quinoline ring system. These reactions typically involve the condensation of anilines with α,β-unsaturated carbonyl compounds, 1,3-dicarbonyl compounds, or their equivalents, followed by an intramolecular cyclization and aromatization. pharmaguideline.comiipseries.org Several named reactions have become standard protocols in organic synthesis. mdpi.compharmaguideline.com

Key classical methods include:

Skraup Synthesis : This method involves the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent (such as the nitrobenzene corresponding to the aniline). The reaction proceeds via the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline. pharmaguideline.com

Doebner-von Miller Reaction : A variation of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones in the presence of a Lewis acid or Brønsted acid. mdpi.com

Friedländer Synthesis : This reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl group. pharmaguideline.comnih.gov It is a highly convergent method for producing substituted quinolines.

Combes Synthesis : This method produces 2,4-disubstituted quinolines through the acid-catalyzed cyclization of β-amino enones, which are themselves formed from the reaction of anilines and 1,3-dicarbonyl compounds. iipseries.org

More recent developments have focused on greener and more efficient catalytic systems, including microwave-assisted reactions and the use of novel catalysts to improve yields and reduce reaction times. nih.gov For instance, visible-light-mediated oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols provides an environmentally benign route to quinolines at room temperature. organic-chemistry.org

Table 1: Comparison of Classical Quinoline Annulation Reactions

| Reaction Name | Reactants | Conditions | Key Features |

|---|---|---|---|

| Skraup Synthesis | Aniline, Glycerol, H₂SO₄, Oxidizing Agent | Harsh, high temperature | Forms unsubstituted or simply substituted quinolines. pharmaguideline.com |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Acid-catalyzed (HCl, ZnCl₂) | A more general version of the Skraup reaction. mdpi.com |

| Friedländer Synthesis | 2-Aminobenzaldehyde/ketone, Carbonyl with α-methylene | Base or Acid-catalyzed | Convergent, produces 2,3-substituted quinolines. pharmaguideline.comnih.gov |

| Combes Synthesis | Aniline, 1,3-Dicarbonyl Compound | Acid-catalyzed (H₂SO₄) | Forms 2,4-disubstituted quinolines. iipseries.org |

| Pfitzinger Reaction | Isatin (B1672199), Carbonyl Compound, Base | Basic conditions | Synthesizes quinoline-4-carboxylic acids. pharmaguideline.com |

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the synthesis and functionalization of heterocyclic compounds, including quinolines. nih.gov These methods allow for the rapid construction of complex molecules under mild conditions with high functional group tolerance. nih.gov They can be used to build the quinoline ring itself or to derivatize a pre-existing quinoline core. mdpi.com

Strategies for quinoline synthesis using palladium catalysis often involve an intramolecular C-H alkenylation or a domino reaction sequence. For example, quinolines can be synthesized via the palladium-catalyzed oxidative cyclization of aryl allyl alcohol and aniline under redox-neutral conditions. mdpi.com Another approach involves the annulation of o-iodoanilines with propargyl alcohols, which provides a broad range of 2,4-disubstituted quinolines. organic-chemistry.org Palladium catalysts can also be used in one-pot syntheses starting from readily available 2-amino aromatic ketones and alkynes. rsc.org

For derivatization, palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings are routinely employed to introduce aryl, vinyl, and alkynyl groups, respectively, onto the quinoline scaffold. nih.govacs.org Furthermore, palladium-catalyzed C-H activation has emerged as a powerful strategy for direct functionalization, allowing for the introduction of substituents without the need for pre-functionalized starting materials. mdpi.comnih.gov

Table 2: Examples of Palladium-Catalyzed Reactions for Quinoline Synthesis

| Reaction Type | Reactants | Catalyst System (Typical) | Outcome |

|---|---|---|---|

| Oxidative Annulation | Aryl allyl alcohol, Aniline | Pd(OAc)₂ | Forms substituted quinolines under redox-neutral conditions. mdpi.com |

| Domino Reaction | Benzimidoyl chlorides, 1,6-enynes | Pd catalyst | Involves Sonogashira coupling followed by cyclization. organic-chemistry.org |

| Coupling-Cyclization | 2-Iodoaniline, α,β-Unsaturated Carbonyl | Pd catalyst, Base | Affords 3-substituted quinolin-2(1H)-ones. nih.gov |

| C-H Arylation | Quinoline-8-carbaldehydes, Aryl iodides | Pd catalyst | Synthesizes aryl quinolinyl ketones. nih.gov |

Carbamate Bond Construction Techniques

The formation of the carbamate linkage is the pivotal step that connects the quinoline moiety with the 4-methoxyphenyl (B3050149) group. Carbamates are typically synthesized by the reaction of an alcohol with an isocyanate or by the reaction of an amine with a chloroformate. wikipedia.org

The construction of the carbamate bond in Quinolin-7-yl (4-methoxyphenyl)carbamate can be achieved through several reliable methods involving acylating reagents.

From Isocyanates : The most direct route involves the reaction of 7-hydroxyquinoline (B1418103) with 4-methoxyphenyl isocyanate. This reaction is typically performed in an inert solvent and may be catalyzed by a tertiary amine or a tin catalyst. The isocyanate acts as the acylating agent, and the reaction proceeds via the nucleophilic attack of the hydroxyl group on the isocyanate carbon. The thermal decomposition of an appropriate acyl azide (Curtius rearrangement) is a common way to generate the isocyanate intermediate in situ. nih.govorganic-chemistry.org

From Chloroformates : An alternative strategy involves the reaction of 7-hydroxyquinoline with a phosgene (B1210022) equivalent (e.g., phosgene, diphosgene, or triphosgene) to form quinolin-7-yl chloroformate. This activated intermediate is then treated with 4-methoxyaniline to yield the final carbamate product. wikipedia.org Conversely, 4-methoxyphenyl chloroformate can be reacted with 7-aminoquinoline (B1265446). A novel photo-on-demand method for synthesizing chloroformates in a chloroform solution offers a safer alternative to using highly toxic phosgene. acs.orgorganic-chemistry.orgnih.gov

From Carbonates : Activated carbonates, such as those derived from p-nitrophenyl chloroformate, can also serve as effective reagents for carbamate synthesis. nih.govacs.org These reagents react with amines under mild conditions to form carbamates.

The thermal decomposition of existing carbamates is also a known method to produce isocyanates, which can then be used in subsequent reactions. mdpi.comrsc.org

Table 3: Comparison of Carbamate Formation Methods

| Method | Reactants | Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Isocyanate Route | 7-Hydroxyquinoline, 4-Methoxyphenyl isocyanate | Inert solvent, optional catalyst | High atom economy, often clean reactions. wikipedia.org | Isocyanates can be moisture-sensitive and toxic. researchgate.net |

| Chloroformate Route | 7-Hydroxyquinoline, 4-Methoxyaniline | Phosgene or equivalent, then amine; or vice versa | Versatile, widely applicable. wikipedia.org | Often involves highly toxic reagents like phosgene. nih.gov |

| Carbonate Route | Amine, Activated Carbonate (e.g., PNP-carbonate) | Base, solvent | Avoids phosgene, mild conditions. nih.govacs.org | May require pre-synthesis of the activated carbonate. |

| CO₂ Route | Amine, CO₂, Halide | Cs₂CO₃, TBAI | Uses CO₂ as a C1 source, mild conditions. organic-chemistry.org | May not be suitable for all substrates. |

The carbamate functional group is one of the most powerful directed metalation groups (DMGs) in organic synthesis. nih.govacs.org The Directed ortho Metalation (DoM) reaction involves the deprotonation of an aromatic C-H bond positioned ortho to the DMG by a strong base, typically an organolithium reagent. researchgate.net This generates a stabilized ortho-lithiated species that can be trapped by a wide range of electrophiles, allowing for the regioselective synthesis of 1,2-disubstituted aromatic compounds. nih.gov

In the context of structures analogous to this compound, the O-carbamate group on the 4-methoxyphenyl ring can direct lithiation to the C-3 position (ortho to the carbamate and meta to the methoxy (B1213986) group). The resulting organometallic intermediate can then react with electrophiles to introduce a variety of substituents, providing a powerful tool for analog synthesis. The N,N-diethyl O-carbamate is particularly effective as a DMG. acs.orguwindsor.ca

This strategy highlights the synthetic utility of the carbamate group beyond its primary role, enabling it to serve as a handle for further, precise molecular elaboration. nih.govresearchgate.net

Table 4: Key Aspects of Directed Ortho Metalation (DoM) of Aryl O-Carbamates

| Feature | Description |

|---|---|

| Directed Metalation Group (DMG) | The O-carbamate group (e.g., -OC(O)NEt₂) strongly directs deprotonation to the ortho position. nih.govacs.org |

| Base | Typically a strong organolithium base like s-BuLi or n-BuLi, often in the presence of TMEDA. uwindsor.ca |

| Solvent | Anhydrous ethereal solvents such as THF or diethyl ether at low temperatures (-78 °C). uwindsor.ca |

| Electrophiles | A wide range of electrophiles can be used, including I₂, aldehydes, ketones, CO₂, alkyl halides, etc. |

| Outcome | Regioselective introduction of a functional group ortho to the carbamate moiety. |

| Anionic Fries Rearrangement | At higher temperatures, the ortho-lithiated carbamate can rearrange to an ortho-carbamoyl phenol. uwindsor.ca |

Regioselective Functionalization at the Quinoline C-7 Position

Achieving regioselective functionalization at the C-7 position of the quinoline ring is a critical step in the synthesis of the target compound, as it requires the introduction of a hydroxyl or amino group at this specific site to enable carbamate formation. The electronic properties of the quinoline ring generally favor electrophilic substitution on the benzene (B151609) ring (at C-5, C-6, and C-8) and nucleophilic substitution on the pyridine (B92270) ring (at C-2 and C-4). nih.gov Therefore, direct functionalization at C-7 can be challenging and often requires specific strategies.

One approach is to start with a pre-functionalized aniline. For example, using a 3-aminophenol (B1664112) or 3-aminoaniline derivative in a classical quinoline synthesis like the Skraup or Doebner-von Miller reaction can place a hydroxyl or amino group at the C-7 position of the resulting quinoline. tandfonline.com

Another strategy involves C-H functionalization. While direct C-H functionalization at C-7 is less common, it can be achieved using a directing group. For instance, a directing group placed at the C-8 position can guide a transition metal catalyst to activate the C-7 position. Rhodium-catalyzed olefination has been demonstrated where an N-pivaloyl directing group at the C-8 position facilitates alkenylation at C-7. nih.gov

Furthermore, the synthesis of 7-chloroquinolines provides a versatile handle for further functionalization. These compounds can undergo regioselective magnesiation or other metal-halogen exchange reactions, allowing for the introduction of various electrophiles or participation in cross-coupling reactions to install the necessary functional group. durham.ac.ukacs.org While remote halogenation of 8-substituted quinolines often favors the C-5 position, specific conditions or substitution patterns could potentially influence C-7 reactivity. rsc.orgresearchgate.net

Table 5: Strategies for Regioselective Functionalization at the Quinoline C-7 Position

| Strategy | Description | Example |

|---|---|---|

| Synthesis from Precursor | Using a meta-substituted aniline (e.g., m-aminophenol) in a classical quinoline synthesis. | Reaction of 1,3-diaminobenzene with 2-substituted vinamidinium salts to yield 7-aminoquinolines. tandfonline.com |

| Directed C-H Functionalization | A directing group at an adjacent position (e.g., C-8) guides a catalyst to functionalize the C-7 position. | An N-pivoted group at C-8 directs Rh-catalyzed alkenylation at C-7. nih.gov |

| Functionalization of Haloquinolines | Nucleophilic aromatic substitution or metal-catalyzed cross-coupling of a 7-haloquinoline. | Magnesiation of 7-chloroquinolines to generate a nucleophilic center for reaction with electrophiles. durham.ac.uk |

An exploration into the synthesis of this compound reveals a landscape of intricate chemical strategies. This article delves into the specific methodologies for constructing this compound and its analogues, focusing on the incorporation of key structural motifs, the multi-step preparation of its precursors, and the broader advancements that enhance the efficiency and selectivity of these chemical transformations.

Structure

2D Structure

3D Structure

Properties

CAS No. |

100926-71-4 |

|---|---|

Molecular Formula |

C17H14N2O3 |

Molecular Weight |

294.30 g/mol |

IUPAC Name |

quinolin-7-yl N-(4-methoxyphenyl)carbamate |

InChI |

InChI=1S/C17H14N2O3/c1-21-14-8-5-13(6-9-14)19-17(20)22-15-7-4-12-3-2-10-18-16(12)11-15/h2-11H,1H3,(H,19,20) |

InChI Key |

REMCERORLWQBTJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)OC2=CC3=C(C=CC=N3)C=C2 |

Origin of Product |

United States |

Investigation of Biological Activities Associated with Quinolin 7 Yl 4 Methoxyphenyl Carbamate Derivatives

Enzyme Modulatory Activities

The interaction of Quinolin-7-yl (4-methoxyphenyl)carbamate derivatives with various enzymes is a critical area of investigation to understand their therapeutic potential. These interactions can lead to the inhibition or modulation of enzymatic activity, which is central to many disease processes.

Cholinesterase Inhibition Mechanisms (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Carbamate (B1207046) compounds are well-established inhibitors of cholinesterases, enzymes crucial for the breakdown of the neurotransmitter acetylcholine. The primary mechanism of action for many carbamates involves the carbamylation of the serine residue in the active site of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to a temporary inactivation of the enzyme. This inhibition can be pseudo-irreversible or reversible in nature. nih.govresearchgate.net

Research into quinoline-O-carbamate derivatives has demonstrated their potential as cholinesterase inhibitors. A series of these compounds exhibited varying degrees of inhibition against both AChE and BChE, with some showing selectivity for one enzyme over the other. For instance, certain derivatives have shown potent inhibitory activity, highlighting the potential of the quinoline (B57606) carbamate scaffold in the design of new cholinesterase inhibitors.

| Compound Derivative | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (AChE/BChE) |

|---|---|---|---|

| Quinoline-O-carbamate Analog 1 | 5.8 | 2.3 | 2.52 |

| Quinoline-O-carbamate Analog 2 | 12.1 | 1.1 | 11.0 |

| Quinoline-O-carbamate Analog 3 | 3.4 | 8.9 | 0.38 |

This table presents hypothetical data for illustrative purposes, based on the types of findings in the cited research area.

The nature of the substituents on both the quinoline ring and the carbamate nitrogen plays a significant role in determining the inhibitory potency and selectivity. Studies on related carbamates, such as those derived from salicylanilides, have shown that N,N-disubstituted carbamates can exhibit weak to moderate inhibition of both cholinesterases, with IC50 values ranging from 1.60 to 311.0 µM. mdpi.com In some cases, derivatives have demonstrated stronger inhibition of BChE than AChE. mdpi.comnih.gov The varied inhibition profiles underscore the chemical diversity and therapeutic potential of this class of compounds. mdpi.com

Kinase Inhibition Profiles

The quinoline scaffold is a prominent feature in a multitude of approved kinase inhibitors, indicating its importance in designing molecules that target these key signaling enzymes. nih.gov Kinases play a crucial role in cell regulation, and their dysregulation is implicated in diseases such as cancer. nih.gov Consequently, quinoline derivatives are actively investigated for their kinase inhibitory potential. nih.govtandfonline.comnih.govmdpi.com

While specific kinase inhibition data for this compound is not extensively documented, the broader class of quinoline derivatives has shown significant activity against a range of kinases. For example, certain quinoline-3-carboxamides (B1200007) have been identified as selective inhibitors of ATM kinase, a member of the PIKK family. mdpi.com Other quinoline derivatives have demonstrated inhibitory activity against receptor tyrosine kinases like EGFR, HER2, PDGFR-β, and VEGFR-2. nih.govnih.gov The selectivity profile of these compounds is a critical aspect of their development as therapeutic agents. researchgate.net The inhibitory concentrations (IC50) for some quinoline derivatives against various kinases have been reported in the low micromolar to nanomolar range, showcasing their potency. nih.govresearchgate.netresearchgate.net

The diverse inhibitory profiles of quinoline-based molecules suggest that this compound could also exhibit activity against one or more kinases, a hypothesis that warrants further experimental validation.

Receptor Ligand Binding and Functional Modulation

The ability of this compound derivatives to bind to and modulate the function of various receptors is another key aspect of their potential pharmacological profile.

Toll-like Receptor (TLR) Agonist Development (e.g., TLR7, TLR8)

Toll-like receptors (TLRs) are a class of proteins that play a crucial role in the innate immune system. TLR7 and TLR8, in particular, are targets for the development of immunomodulatory drugs. nih.gov The activation of these receptors by agonists can lead to the production of cytokines and the stimulation of an immune response, which has therapeutic potential in treating viral infections and cancer. nih.gov

The development of TLR7 and TLR8 agonists has largely centered on imidazoquinoline derivatives. nih.govresearchgate.netacs.org These compounds have been shown to be potent activators of TLR7 and/or TLR8. nih.govresearchgate.netacs.org While this compound does not possess the fused imidazole (B134444) ring characteristic of these established TLR agonists, the presence of the quinoline core suggests a potential, though likely different, interaction with TLRs. The structure-activity relationship studies of various heterocyclic scaffolds have indicated that the electronic configuration of the heterocyclic system is a key determinant of activity at TLR7 and TLR8. acs.org Further research is needed to determine if the specific substitution pattern of this compound confers any agonist or antagonist activity at these receptors. nih.gov

Dopamine (B1211576) Receptor Affinity and Selectivity Studies

Dopamine receptors are a class of G protein-coupled receptors that are the primary targets for the treatment of a variety of neurological and psychiatric disorders. mdpi.com The development of ligands with high affinity and selectivity for specific dopamine receptor subtypes (D1-D5) is a major goal in medicinal chemistry. researchgate.net

| Compound Derivative | Dopamine D1 Receptor Ki (nM) | Dopamine D2 Receptor Ki (nM) | Dopamine D3 Receptor Ki (nM) |

|---|---|---|---|

| Carbamate Analog A | >1000 | 150 | 25 |

| Carbamate Analog B | 500 | 85 | 12 |

| Carbamate Analog C | >1000 | 210 | 40 |

This table presents hypothetical data for illustrative purposes, based on the types of findings in the cited research area for related carbamate structures.

Further radioligand binding assays and functional studies are necessary to determine the precise affinity and selectivity of this compound for different dopamine receptor subtypes. mdpi.com

N-Methyl-D-aspartate (NMDA) Receptor Antagonism

Derivatives of quinoline have been identified as antagonists of the N-Methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a key component in the central nervous system, playing a crucial role in synaptic plasticity and memory function. Overactivation of this receptor can lead to excitotoxicity, a process implicated in various neurological disorders.

Compounds structurally related to quinoline, such as quinoxaline (B1680401) derivatives, have demonstrated the ability to inhibit [3H]glycine binding to strychnine-insensitive glycine (B1666218) binding sites associated with NMDA receptors. nih.gov This suggests that these compounds can act as glycine site antagonists, thereby modulating the activity of the NMDA receptor. nih.gov While direct studies on this compound are limited, the antagonistic activity of related quinoline structures at the NMDA receptor suggests a potential mechanism for neuroprotective effects. Functional NMDA receptor antagonists have shown potential for anticonvulsant, anti-ischemic, and antidepressant-like properties in preclinical studies. nih.gov

Antimicrobial Spectrum of Action

The quinoline scaffold is a core component of many compounds with a wide range of biological activities, including potent antimicrobial effects. nih.govnih.gov Derivatives of this compound are part of this larger family of compounds that have been investigated for their efficacy against various pathogens.

Antibacterial Efficacy Studies

Quinoline derivatives have a well-documented history of antibacterial activity. nih.govnih.gov Research into novel quinoline compounds has demonstrated their potential against multidrug-resistant Gram-positive bacterial strains. nih.gov For instance, certain facilely accessible quinoline derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and Vancomycin-Resistant Enterococci faecalis (VRE). nih.gov

A series of 7-(3-amino- or 3-aminomethyl-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids were synthesized and evaluated for their antibacterial activity. One of these compounds, 7-[3-(aminomethyl)-3-methyl-1-pyrrolidinyl]-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, showed exceptional potency, particularly against Gram-positive organisms. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Quinoline Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) in μg/mL |

|---|---|---|

| Quinoline Derivative A | C. difficile | 1.0 |

| Vancomycin (Control) | C. difficile | 0.5 |

| Quinoline Derivative B | MRSA | 1.5 |

| Quinoline Derivative C | MRSE | 6.0 |

This table presents data for various quinoline derivatives to illustrate the antibacterial potential of this class of compounds. nih.gov

Antifungal Potency Evaluations

The antifungal properties of quinoline derivatives have also been a subject of significant research. nih.govnih.gov Studies on 2-Methyl-8-quinolinol and its substituted derivatives have demonstrated their in vitro antifungal activity against a range of fungi, including Aspergillus niger, Trichoderma viride, and Trichophyton mentagrophytes. nih.gov

Specifically, 5,7-dichloro and 5,7-dibromo derivatives of 2-methyl-8-quinolinol were identified as the most fungitoxic compounds in one study. nih.gov This highlights the importance of the substitution pattern on the quinoline ring for antifungal potency. Research on benzoylcarbamates bearing a pyridine (B92270) moiety, a structure with some similarities to the carbamate portion of this compound, has also shown significant antifungal activity against Botrytis cinerea. mdpi.com

Table 2: Antifungal Activity of Substituted 2-Methyl-8-Quinolinols

| Compound | Aspergillus niger | Trichoderma viride | Trichophyton mentagrophytes |

|---|---|---|---|

| 5,7-dichloro-2-methyl-8-quinolinol | High Activity | High Activity | High Activity |

| 5,7-dibromo-2-methyl-8-quinolinol | High Activity | High Activity | High Activity |

This table is a qualitative summary of findings on the antifungal activity of substituted quinolinols. nih.gov

Antiviral Activity Assessments

The antiviral potential of quinoline derivatives has been explored against a variety of viruses. nih.gov Notably, novel quinoline derivatives have shown dose-dependent inhibition of dengue virus serotype 2 in the low and sub-micromolar range. nih.govsemanticscholar.org These compounds were found to impair the accumulation of the viral envelope glycoprotein (B1211001) in infected cells, suggesting a mechanism that involves the early stages of the viral infection. nih.govsemanticscholar.org

The broad antiviral activity of the quinoline scaffold is further supported by its efficacy against other flaviviruses like the West Nile virus and Zika virus, as well as other viruses such as coronaviruses and human immunodeficiency virus (HIV). nih.govnih.gov

Cellular Antiproliferative Effects and Pathways

Quinoline derivatives have emerged as promising candidates in the development of new anticancer agents due to their diverse chemical structures and biological activities. nih.govresearchgate.net Their mechanisms of action often involve the induction of apoptosis, modification of the cell cycle, and interference with signaling pathways that promote tumor growth. nih.gov

Inhibition of Cellular Proliferation and Colony Formation in in vitro Models

A significant body of research has demonstrated the ability of quinoline-based compounds to inhibit the proliferation of various cancer cell lines. nih.govmdpi.com For example, novel quinoline compounds have displayed submicromolar antiproliferative activities against leukemic and solid cancer cell lines. mdpi.com

In one study, certain 4-anilino-8-hydroxy-2-phenylquinoline derivatives were found to be particularly active against the growth of solid cancer cells such as HCT-116 (colon cancer), MCF7, and MDA-MB-435 (breast cancer), with GI50 values in the nanomolar range. nih.gov Flow cytometric analysis revealed that this growth inhibition was due to an accumulation of cells in the S-phase of the cell cycle. nih.gov Another study on a synthesized tetrahydrobenzo[h]quinoline compound showed a reduction of 50% in the growth of MCF-7 human breast cancer cells at concentrations of 10 and 7.5 µM after 24 and 48 hours, respectively. researchgate.net

Table 3: Antiproliferative Activity of a 4-anilino-8-hydroxy-2-phenylquinoline Derivative (Compound 11)

| Cell Line | Cancer Type | GI50 (μM) |

|---|---|---|

| HCT-116 | Colon Cancer | 0.07 |

| MCF7 | Breast Cancer | <0.01 |

This table shows the potent antiproliferative activity of a specific 2-phenylquinoline (B181262) derivative against various cancer cell lines. nih.gov

Mechanistic Studies of Cell Growth Regulation (e.g., Autophagy Pathways, DNA Synthesis)

Research into quinoline derivatives has uncovered their potential to regulate cell growth through various mechanisms, including the induction of autophagy and the inhibition of DNA synthesis.

One study on the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ) demonstrated its ability to induce both apoptotic and autophagic cell death in pancreatic cancer cell lines. nih.gov Treatment with this compound led to a concentration-dependent reduction in cell viability and inhibited the clonogenic potential of these cancer cells. nih.gov The induction of autophagy was evidenced by the formation of cytoplasmic vacuoles, an increase in autophagy flux, and elevated expression of the proteins LC3-II and Beclin-1, alongside the degradation of p62. nih.gov This process was linked to the inhibition of the Akt/mTOR signaling pathway, a key regulator of cell growth and autophagy. nih.gov

Furthermore, investigations into novel 7-chloro-(4-thioalkylquinoline) derivatives have revealed their antiproliferative activity through the induction of apoptosis and damage to DNA and RNA. nih.gov Similarly, a series of hybrid 2-Quinolinone derivatives were synthesized and evaluated for their cytotoxic effects. researchgate.net Certain compounds within this series demonstrated potent anticancer activity, comparable to the reference drug Doxorubicin. researchgate.net Mechanistic studies showed that these compounds could arrest the cell cycle at the S and G2/M phases and induce apoptosis. researchgate.net Notably, one of the compounds exhibited DNA synthesis inhibitory activity equivalent to that of Doxorubicin, and several compounds were found to localize within the cell nucleus. researchgate.net

These findings from related quinoline derivatives suggest that compounds like this compound could potentially exert cell growth regulatory effects by modulating critical cellular pathways such as autophagy and by interfering with DNA synthesis.

Immunomodulatory Properties

The immunomodulatory properties of this compound have not been specifically elucidated in the available research. However, the quinoline scaffold is recognized as a "privileged fragment" in medicinal chemistry due to its presence in numerous physiologically active agents with a wide array of therapeutic properties. nih.gov The versatility of the quinoline structure allows for modifications that can lead to diverse biological effects, which could potentially include the modulation of the immune system. nih.gov While some quinoline derivatives are known for their use in treating malaria, a disease with a significant immunological component, direct evidence linking this compound to immunomodulatory activity is not currently available. Further research is required to determine if this specific compound or its derivatives possess the ability to modulate immune responses.

Structure Activity Relationship Sar Analysis and Rational Design of Quinolin 7 Yl 4 Methoxyphenyl Carbamate Analogs

Substituent Effects on Quinoline (B57606) Ring System Activity

The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural and synthetic compounds with a wide array of biological activities, including antimalarial, anticancer, and antimicrobial properties. nih.govnih.govbohrium.com The electronic properties and substitution patterns on this bicyclic aromatic system are critical determinants of its interaction with biological targets.

Modifications to the quinoline ring, particularly at the C-4 and C-7 positions, can profoundly impact biological activity through stereoelectronic effects—the combined influence of a substituent's spatial arrangement and its electron-donating or withdrawing properties.

Conversely, electron-withdrawing groups (EWGs) decrease the electron density at the coordination site, which can disfavor certain interactions and reduce activity in some contexts. mdpi.com However, in other cases, EWGs are essential for activity. For example, it was found that 4-anilinoquinoline-3-carbonitriles are effective inhibitors of EGFR kinase, where the nitrile group at the C-3 position acts as a crucial EWG. nih.gov This suggests that the optimal electronic properties are target-dependent. The introduction of EWGs like a chlorine atom can diminish the electron-donating contribution of other parts of the molecule. researchgate.net

The table below summarizes the general influence of substituent electronic effects on the quinoline ring's biological activity.

| Position | Substituent Type | General Effect on Electron Density | Potential Impact on Bioactivity |

| C-4 / C-7 | Electron-Donating Group (EDG) (e.g., -NH₂, -OR) | Increases | May enhance binding to electron-deficient targets; can increase antioxidant capacity. mdpi.comresearchgate.net |

| C-4 / C-7 | Electron-Withdrawing Group (EWG) (e.g., -Cl, -CN) | Decreases | May be crucial for binding to electron-rich targets; can be required for specific enzyme inhibition. mdpi.comnih.gov |

This table provides illustrative examples of general trends; the specific impact on activity is highly dependent on the biological target.

Replacing or annulating the quinoline core with other aromatic or heteroaromatic rings is a strategy known as scaffold hopping. nih.gov This approach is used to discover novel chemotypes that retain the biological activity of the parent compound but possess improved properties, such as enhanced selectivity or better pharmacokinetics. nih.govresearchgate.net

In one such study, the quinoline core of a known S. aureus NorA efflux pump inhibitor was replaced with various 6,6-bicyclic systems, including the quinazoline (B50416) scaffold. nih.gov This led to the identification of potent 2-arylquinazoline analogues, demonstrating that a heteroaromatic ring system with a similar shape and nitrogen placement could successfully replace the original quinoline core while improving activity. nih.gov Scaffold hopping can therefore be a powerful tool to refine SAR and circumvent limitations of a parent scaffold. nih.gov

The table below illustrates the concept of scaffold hopping from a quinoline core.

| Original Scaffold | Potential Replacement Scaffold (Hop) | Rationale | Potential Outcome |

| Quinoline | Quinazoline | Similar bicyclic, aromatic structure; alters hydrogen bonding patterns and electronics. nih.gov | Discovery of novel intellectual property; potentially improved potency and physicochemical properties. nih.gov |

| Quinoline | Naphthyridine | Isosteric replacement of a C-H group with nitrogen to modulate basicity and solubility. | Altered metabolic profile; new interactions with the biological target. |

| Quinoline | Thienopyridine | Replacement of the benzene (B151609) ring with a thiophene (B33073) ring to explore different steric and electronic space. | Modified lipophilicity and target engagement. |

This table illustrates conceptual scaffold hops for rational drug design.

Modulations of the Carbamate (B1207046) Linkage and its Impact on Biological Profiles

The carbamate group is a key structural motif in many approved drugs and is more than a simple linker. nih.gov It is an amide-ester hybrid that exhibits good chemical and proteolytic stability and can actively participate in drug-target interactions. nih.govnih.gov

The carbamate moiety offers two sites for chemical modification: the oxygen terminus (O-terminus, connected to the quinoline ring in the parent compound) and the nitrogen terminus (N-terminus, connected to the 4-methoxyphenyl (B3050149) group). Varying the substituents at these positions provides a powerful opportunity to modulate biological and pharmacokinetic properties. nih.gov Modifications can influence the molecule's stability, lipophilicity, and ability to form hydrogen bonds. The carbamate functionality can participate in hydrogen bonding through both its carbonyl group and the backbone NH, making it a versatile interaction point with enzymes or receptors. nih.gov

A unique feature of the carbamate linkage is its ability to impose conformational restriction on a molecule. nih.gov This is due to the delocalization of the nitrogen's non-bonded electrons into the carboxyl moiety, which imparts a partial double-bond character to the C-N bond and restricts free rotation. nih.gov

This restriction results in two primary planar conformations, or rotamers: syn and anti. For most carbamates, the anti rotamer is generally favored energetically by 1.0–1.5 kcal/mol for steric and electrostatic reasons. nih.gov However, in some cases, the energy difference can be minimal, leading to a mixture of both isomers in solution. nih.gov The preferred conformation can be critical for achieving the correct orientation within a target's binding site. A molecule locked in a bioactive conformation by the carbamate's rigidity may exhibit higher potency and selectivity, as less entropic penalty is paid upon binding. Therefore, the carbamate's conformational preference is a key consideration in the rational design of ligands that interact with specific biological targets. nih.gov

Importance of the 4-Methoxyphenyl Moiety for Bioactivity

The 4-methoxyphenyl group is a common feature in bioactive molecules. The methoxy (B1213986) substituent is prevalent in natural products and has been intentionally installed in modern drugs to leverage its beneficial effects on ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters. nih.gov

The methoxy group at the para-position of the phenyl ring influences the molecule in several ways. Electronically, it is an electron-donating group through resonance, which can affect the electronic character of the entire moiety and its interactions with a target. The methoxy group can also act as a hydrogen bond acceptor. Its presence and position can significantly impact the compound's metabolic stability, often by blocking a site that would otherwise be susceptible to oxidation. nih.gov Studies on various classes of compounds, including kinase inhibitors, have explored the SAR of the 4-methoxyphenyl group, indicating its importance for potency. nih.gov The number and position of hydroxyl and methoxy groups on an aromatic ring are known to play an important role in enhancing biological activities like antioxidative ability. mdpi.com

Given its importance, medicinal chemists often explore bioisosteric replacements to fine-tune properties. A bioisostere is a substituent or group with similar physical or chemical properties that can impart similar biological properties to a molecule. wikipedia.org Replacing the 4-methoxy group with other functionalities can modulate potency, alter metabolic fate, or improve solubility without drastically changing the core structure. princeton.edu

The table below provides examples of potential bioisosteric replacements for the 4-methoxy group.

| Original Group | Bioisosteric Replacement | Rationale for Replacement |

| Methoxy (-OCH₃) | Hydroxyl (-OH) | Can act as a hydrogen bond donor and acceptor; may reveal if the methyl group is important for steric bulk or lipophilicity. mdpi.com |

| Methoxy (-OCH₃) | Fluoro (-F) | Similar in size to hydrogen; highly electronegative and can block metabolic oxidation. scripps.edu |

| Methoxy (-OCH₃) | Methyl (-CH₃) | Removes hydrogen bonding capability but maintains steric bulk and lipophilicity. |

| Methoxy (-OCH₃) | Cyano (-CN) | Acts as an electron-withdrawing group and a hydrogen bond acceptor; increases polarity. scripps.edu |

| Methoxy (-OCH₃) | Trifluoromethyl (-CF₃) | Strong electron-withdrawing group; metabolically stable and can increase binding affinity. wikipedia.org |

This table presents common bioisosteres used in drug design to probe and optimize molecular properties. scripps.edu

Electronic and Steric Contributions of the Methoxy Group

The methoxy group (-OCH₃) attached to the phenyl ring of the carbamate moiety is a critical determinant of the compound's interaction with its biological target. Its influence can be dissected into electronic and steric effects.

Electronic Effects: The oxygen atom of the methoxy group possesses lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (a mesomeric or +M effect). libretexts.org This electron-donating characteristic increases the electron density of the phenyl ring, potentially influencing hydrogen bonding capabilities or cation-π interactions with the target protein. libretexts.org Conversely, oxygen is more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I effect). libretexts.org For a methoxy group at the para-position (as in the parent compound), the resonance effect typically dominates, activating the ring. The balance between these electronic forces is crucial for potency. In studies of related quinoline carboxylate cores, SAR was found to be exceptionally steep; for instance, moving the methoxy group on the phenyl ring from the para- (4-position) or ortho- (2-position) to the meta- (3-position) resulted in inactive compounds. nih.govnih.gov

Steric Effects: The methoxy group also contributes to the molecule's size and shape (steric bulk). This bulk can either be beneficial, by ensuring a snug fit into a hydrophobic pocket of the target, or detrimental, by causing steric clashes that prevent optimal binding. Research on related structures has shown that increasing the size of the alkoxy group at the 2-position of a phenyl ring (e.g., from methoxy to ethoxy or isopropoxy) leads to a loss of activity, indicating a tightly constrained binding pocket. nih.govnih.gov The importance of steric bulk is also highlighted in studies where it was found to increase the inhibitory activity of certain compounds. mdpi.com

The interplay of these factors is summarized in the table below, based on findings from analogous compound series.

| Substitution/Modification | Position | Observed Effect on Activity | Probable Rationale |

| Methoxy (-OCH₃) | para (4-) | Active | Optimal balance of electronic and steric properties. |

| Methoxy (-OCH₃) | meta (3-) | Inactive | Altered electronic distribution and steric positioning. nih.govnih.gov |

| Ethoxy (-OCH₂CH₃) | ortho (2-) | Decreased/Inactive | Increased steric bulk hinders binding. nih.govnih.gov |

| Isopropoxy (-OCH(CH₃)₂) | ortho (2-) | Decreased/Inactive | Increased steric bulk hinders binding. nih.govnih.gov |

Impact of Aromatic Ring Substitutions

Beyond the methoxy group, substitutions on both the quinoline and the phenyl rings have a profound impact on the molecule's biological activity. SAR studies explore a range of substituents to probe the chemical space around the core scaffold.

Substitutions on the phenyl ring of related compounds are often highly restricted. In one study of an ethyl-8-methoxy-4-(4-phenylpiperazin-1-yl)quinoline carboxylate series, substitution was only tolerated at the 2-position of the distal phenyl ring. nih.gov Even at this position, seemingly minor changes from a methyl ether to substituents like chloro (Cl), methyl (Me), cyano (CN), or fluoro (F) resulted in a loss of activity. nih.gov This suggests that the binding site for this part of the molecule is extremely sensitive to changes in electronics and sterics.

Substitutions on the quinoline core itself also play a pivotal role. The quinoline ring system is a versatile scaffold in medicinal chemistry. frontiersin.org The position and nature of substituents can influence factors such as lipophilicity, metabolic stability, and direct interactions with the target. For example, in a series of 2-(aryl or heteroaryl)quinolin-4-amines, the nature of the group at the 2-position was critical for anti-HIV-1 activity. nih.gov Similarly, studies on 8-hydroxy-quinoline-7-carboxylic acid derivatives identified this specific quinoline moiety as a crucial pharmacophore for Pim-1 kinase inhibition, with the 8-hydroxy and 7-carboxylic acid groups likely interacting with key residues in the ATP-binding pocket. researchgate.net

The following table illustrates the effects of various substitutions based on research into quinoline-based compounds.

| Ring | Position | Substituent | Effect on Activity |

| Phenyl | 2- | -SMe | Improved potency nih.govnih.gov |

| Phenyl | 2- | -Cl, -Me, -CN, -F | Loss of activity nih.govnih.gov |

| Quinoline | 2- | 3-pyridyl | High activity (in quinolin-4-amines) nih.gov |

| Quinoline | 8- | -OH | Crucial for activity (in certain kinase inhibitors) researchgate.net |

Computational and Statistical Approaches to SAR

To navigate the complex relationships between chemical structure and biological activity, researchers employ computational and statistical methods. These approaches allow for the analysis of large datasets and the development of models that can predict the activity of novel compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a statistically significant correlation between the chemical properties of a series of compounds and their biological activities. nih.gov These models are expressed as mathematical equations that relate numerical descriptors of the molecules (representing properties like lipophilicity, electronics, and size) to their activity.

For quinoline-based analogs, QSAR studies can provide valuable insights for designing new, more potent compounds. For instance, a QSAR analysis of 2-(aryl or heteroaryl)quinolin-4-amines provided guidelines for designing new active compounds by identifying key structural features. nih.gov Similarly, a QSAR study on a set of 79 piperazinylquinazoline analogues was used to develop models for PDGFR inhibition. nih.gov The development of a 3D-QSAR model for indole (B1671886) and isatin (B1672199) derivatives highlighted the importance of molecular fields such as hydrophobicity, electron-withdrawing properties, and hydrogen bonding in determining biological activity. mdpi.com

Predictive Modeling for Biological Activity

Predictive modeling extends QSAR principles, often using more advanced algorithms like machine learning and computational neural networks, to forecast the biological activity of untested or even unsynthesized molecules. nih.govnih.gov These models are trained on existing data and can then be used to prioritize which new analogs to synthesize, saving time and resources.

Nonlinear computational neural network models have shown superior predictive ability compared to linear regression models for quinoline-like structures. nih.gov For a set of PDGFR inhibitors, a neural network model had a significantly better prediction accuracy than a linear model. nih.gov Web-based resources that use structure-activity relationship models can also predict the likely biological activity spectra for novel compounds based on their structure alone. researchgate.netmdpi.com The ultimate goal of these predictive models is to be reusable and updatable as new data becomes available, continually refining their accuracy. nih.gov

Scaffold Hopping and Lead Optimization Strategies

Lead optimization is the process of refining a promising hit compound into a drug candidate with improved potency, selectivity, and pharmacokinetic properties. researchgate.net Two key strategies in this process are scaffold hopping and systematic structural modification.

Scaffold Hopping involves making significant modifications to the core structure (the scaffold) of a molecule while preserving its essential binding features. This strategy is used to discover new chemical series with different intellectual property, improved properties, or different side-effect profiles. nih.gov For example, lead optimization based on a quinoxalinone core involved C-ring expansion and isometric replacement of other rings to generate new, highly potent antitumor compounds with different scaffolds. nih.gov Similarly, scaffold hopping has been applied to quinazoline-based urea (B33335) derivatives to discover potent VEGFR-2 inhibitors. nih.gov

Lead Optimization of a given scaffold, such as the quinoline core, involves making smaller, iterative changes to the molecule. researchgate.net This can include modifying substituents, altering linker lengths, or introducing new functional groups to enhance target engagement and improve drug-like properties. frontiersin.org In-silico, or computational, methods are increasingly used to guide these modifications, allowing for the virtual screening and evaluation of many hypothetical derivatives before committing to chemical synthesis. researchgate.net

| Strategy | Description | Example | Outcome |

| Scaffold Hopping | Replacing the core molecular framework with a structurally different one while retaining biological activity. | C-ring expansion and isometric replacement of a dihydroquinoxalin-2(1H)-one core. nih.gov | Discovery of new, structurally distinct compounds with high antiproliferative activity. nih.gov |

| Lead Optimization | Iterative modification of a lead compound to improve its properties. | In-silico design and evaluation of 20 hypothetical quinoline derivatives. researchgate.net | Identification of a derivative with predicted potential as a CYP450 enzyme inhibitor. researchgate.net |

Future Directions and Emerging Research in Quinoline Carbamate Chemistry

Exploration of Novel Synthetic Methodologies

While established methods for the synthesis of quinoline-carbamates exist, the development of more efficient, versatile, and environmentally benign synthetic strategies remains a key focus for researchers. A plausible and common method for synthesizing Quinolin-7-yl (4-methoxyphenyl)carbamate would involve the reaction of quinolin-7-ol with 4-methoxyphenyl (B3050149) isocyanate. google.comsigmaaldrich.com This approach is a standard procedure for the formation of carbamate (B1207046) esters from phenols and isocyanates. researchgate.net

Future explorations in synthetic methodologies are likely to focus on several innovative approaches:

One-Pot and Domino Reactions: The development of one-pot synthesis procedures, where multiple reaction steps are carried out in a single reaction vessel, is highly desirable. organic-chemistry.org These methods improve efficiency by reducing the need for intermediate purification steps, saving time and resources. Domino reactions, where a single event triggers a cascade of subsequent transformations, are also being explored to construct complex quinoline-carbamate scaffolds in a highly atom-economical manner. researchgate.net

Catalytic Approaches: The use of novel catalysts, including metal-based and organocatalysts, is being investigated to facilitate the formation of the carbamate linkage and the quinoline (B57606) core under milder reaction conditions. researchgate.net For instance, copper-catalyzed coupling reactions have shown promise in the synthesis of aryl carbamates. researchgate.net

Flow Chemistry: The application of continuous flow technologies offers advantages in terms of safety, scalability, and precise control over reaction parameters. The synthesis of quinoline-carbamates using flow reactors could enable more efficient and reproducible production, particularly for library synthesis in drug discovery programs.

Green Chemistry Principles: A growing emphasis is being placed on developing synthetic routes that adhere to the principles of green chemistry. This includes the use of safer solvents, renewable starting materials, and energy-efficient processes to minimize the environmental impact of chemical synthesis.

A summary of potential synthetic strategies for quinoline-carbamates is presented in the table below.

| Synthetic Strategy | Description | Key Advantages |

| Phenol-Isocyanate Reaction | Reaction of a hydroxyl-substituted quinoline (e.g., quinolin-7-ol) with an appropriate isocyanate (e.g., 4-methoxyphenyl isocyanate). google.comsigmaaldrich.comresearchgate.net | High yielding, straightforward, and applicable to a wide range of substrates. |

| Amine-Chloroformate Reaction | Reaction of a quinoline-containing amine with a chloroformate derivative. | A versatile method for the formation of the carbamate bond. |

| Domino Reactions | In-situ generation of isocyanates followed by reaction with quinoline alcohols. researchgate.net | Increased efficiency and reduced waste. researchgate.net |

| Catalytic C-N Coupling | Palladium or copper-catalyzed cross-coupling of aryl halides with carbamates or their precursors. researchgate.net | Allows for the construction of diverse libraries of compounds. researchgate.net |

Identification of New Biological Targets

The biological activities of quinoline-carbamate derivatives are a central theme of ongoing research. While some compounds in this class have been investigated for their effects on specific enzymes, such as acetylcholinesterase and butyrylcholinesterase in the context of Alzheimer's disease, the full spectrum of their biological targets remains largely unexplored. nih.gov

Future research will likely focus on:

Target-Based Screening: Screening libraries of quinoline-carbamate compounds against a wide range of known biological targets, including kinases, proteases, and G-protein coupled receptors (GPCRs), could reveal novel mechanisms of action.

Phenotypic Screening: Utilizing high-content screening and other phenotypic assays to identify compounds that induce a desired cellular response, without a priori knowledge of the specific target. This approach can uncover unexpected therapeutic applications.

Chemoproteomics: Employing chemical probes based on the quinoline-carbamate scaffold to identify protein binding partners directly in complex biological systems. This can provide unbiased insights into the molecular targets of these compounds.

Computational Modeling: Using in silico methods, such as molecular docking and virtual screening, to predict potential biological targets and guide the design of more potent and selective inhibitors.

Development of Advanced Therapeutic Strategies

The therapeutic potential of quinoline-carbamates extends beyond single-target inhibition. Emerging research is focused on developing more sophisticated therapeutic strategies that leverage the unique properties of this chemical scaffold.

Multi-Target-Directed Ligands (MTDLs): Designing single molecules that can modulate multiple biological targets simultaneously is a promising strategy for treating complex diseases like neurodegenerative disorders and cancer. nih.gov Quinoline-carbamates are well-suited for this approach due to their modular structure, which allows for the incorporation of different pharmacophores to interact with multiple targets. A series of novel quinoline-O-carbamate derivatives were designed as multi-target-directed ligands for the treatment of Alzheimer's disease, exhibiting both cholinesterase inhibition and anti-inflammatory properties. nih.gov

Prodrug and Drug Delivery Systems: The carbamate linkage can be engineered to be cleavable under specific physiological conditions, allowing for the targeted release of an active drug molecule. This prodrug approach can improve the pharmacokinetic properties and reduce the off-target toxicity of therapeutic agents.

Targeted Protein Degradation: The development of Proteolysis-Targeting Chimeras (PROTACs) that incorporate a quinoline-carbamate moiety as a ligand for a target protein could lead to the development of novel therapeutics that induce the degradation of disease-causing proteins.

Interdisciplinary Research Opportunities in Quinoline-Carbamate Science

The advancement of quinoline-carbamate science will be greatly enhanced through collaborations between researchers from diverse scientific disciplines.

Medicinal Chemistry and Chemical Biology: The design and synthesis of novel quinoline-carbamate derivatives with improved potency, selectivity, and pharmacokinetic properties will continue to be a central focus. Chemical biologists can then use these compounds as molecular probes to investigate complex biological processes.

Pharmacology and Toxicology: In-depth preclinical studies are necessary to evaluate the efficacy, safety, and pharmacokinetic profiles of promising quinoline-carbamate candidates. This includes both in vitro and in vivo studies to understand their mechanism of action and potential side effects.

Computational Chemistry and Structural Biology: Computational modeling and structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, can provide detailed insights into the molecular interactions between quinoline-carbamates and their biological targets. This information is invaluable for the rational design of next-generation inhibitors.

Materials Science: The unique photophysical and electronic properties of some quinoline derivatives suggest potential applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and sensors.

By fostering these interdisciplinary collaborations, the scientific community can fully harness the potential of quinoline-carbamate chemistry to address unmet medical needs and advance our understanding of fundamental biological processes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Quinolin-7-yl (4-methoxyphenyl)carbamate, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed coupling reactions. For example, tert-butyl carbamate intermediates are reacted with halogenated quinoline derivatives under inert conditions, using palladium(II) acetate as a catalyst and ligands to stabilize the transition state. Key intermediates are characterized via ESI-MS (e.g., molecular ion peaks at m/z = 570.2 [M + H]⁺) and ¹H NMR to confirm structural integrity. Post-synthesis purification often involves column chromatography with gradients optimized for polar functional groups .

Q. How is the crystal structure of Quinolin-7-yl derivatives validated, and what tools are recommended for refinement?

- Methodological Answer : X-ray crystallography is the gold standard. Software like SHELXL is used for refinement, incorporating features such as anisotropic displacement parameters and hydrogen bonding network analysis. Recent updates to SHELXL allow for improved handling of disorder in aromatic systems, critical for quinoline-based structures. Researchers should cross-validate bond lengths and angles against Cambridge Structural Database entries to resolve ambiguities .

Q. What spectroscopic techniques are essential for confirming the identity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for methoxy (-OCH₃) and carbamate (-OCONH-) groups. For example, methoxy protons typically resonate at δ 3.8–4.0 ppm.

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₁₇H₁₃Cl₂NO₃ requires m/z 332.18).

- FT-IR : Confirm carbamate C=O stretching (~1700 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound?

- Methodological Answer : Use high-throughput experimentation (HTE) to screen catalysts, solvents, and temperatures. For instance, substituting Pd(OAc)₂ with PdCl₂(PPh₃)₂ may enhance coupling efficiency. Solvent optimization (e.g., DMF vs. THF) can reduce side reactions. Monitor reaction progress via TLC or inline UV spectroscopy. Statistical tools like Design of Experiments (DoE) help identify critical parameters (e.g., ligand-to-metal ratio) .

Q. How do structural modifications to the quinoline core influence physicochemical properties and bioactivity?

- Methodological Answer : Introduce substituents (e.g., chloro, trifluoromethyl) at the 2- or 8-positions to modulate lipophilicity. Measure logP via reversed-phase HPLC (C18 columns, methanol/water gradients) and correlate with biological assays. For example, adding electron-withdrawing groups increases metabolic stability but may reduce solubility. Computational modeling (e.g., DFT for charge distribution) guides rational design .

Q. How should researchers address contradictions in spectroscopic or crystallographic data?

- Methodological Answer :

- Cross-validation : Compare NMR data with analogs (e.g., tert-butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate ).

- Dynamic NMR : Resolve conformational ambiguities caused by rotameric carbamate groups.

- Supplementary crystallography : Collect data at multiple temperatures to detect thermal motion artifacts. If SHELXL refinement fails, consider alternative space groups or twinning corrections .

Q. What strategies mitigate decomposition during storage or handling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.